3-amino-3-(methoxymethyl)cyclobutan-1-onehydrochloride
Description
3-Amino-3-(methoxymethyl)cyclobutan-1-one hydrochloride is a cyclobutane-derived compound featuring a ketone group at position 1, an amino group, and a methoxymethyl substituent at position 3. Its molecular formula is C₆H₁₂ClNO₂ (estimated based on structural analogs), with a molecular weight of approximately 165.62 g/mol . This compound is of interest in medicinal chemistry due to its constrained cyclobutane ring, which can enhance binding selectivity in drug design.
Properties
IUPAC Name |
3-amino-3-(methoxymethyl)cyclobutan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-4-6(7)2-5(8)3-6;/h2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOFEYDRVVDGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC(=O)C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(methoxymethyl)cyclobutan-1-onehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methoxymethyl-substituted cyclobutanone with an amine source under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-(methoxymethyl)cyclobutan-1-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohol derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutanone derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-3-(methoxymethyl)cyclobutan-1-onehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-3-(methoxymethyl)cyclobutan-1-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Derivatives
The following table summarizes key structural and physicochemical differences between 3-amino-3-(methoxymethyl)cyclobutan-1-one hydrochloride and its analogs:
*Estimated based on structural extrapolation from and .
Structural and Functional Differences
Substituent Effects: The methoxymethyl group in the target compound introduces an ether oxygen, enhancing polarity and hydrogen-bonding capacity compared to the methyl group in 3-amino-3-methylcyclobutan-1-one HCl . The ketone group distinguishes it from (1s,3s)-3-(methoxymethyl)cyclobutan-1-amine HCl, which lacks this moiety.
Synthesis Pathways: Analogs like methyl 1-(methylamino)cyclobutanecarboxylate HCl () are synthesized via esterification and salt formation with yields up to 80%. Similar methods, such as coupling methoxymethyl precursors with cyclobutanone derivatives, may apply to the target compound . The absence of direct synthetic data for the target compound necessitates reliance on protocols for structurally related cyclobutane amines and ketones .
Spectral Data: The ¹H-NMR of methyl 1-(methylamino)cyclobutanecarboxylate HCl () shows broad singlets for protonated amines (δ ~9.10) and aromatic protons from counterions. For the target compound, analogous signals for the methoxymethyl group (δ ~3.3–3.5 for OCH₃) and cyclobutane ring protons (δ ~1.99–2.56) are expected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
